molecular formula C7H14ClNO B6220822 3-cyclobutylazetidin-3-ol hydrochloride CAS No. 2751621-06-2

3-cyclobutylazetidin-3-ol hydrochloride

Cat. No.: B6220822
CAS No.: 2751621-06-2
M. Wt: 163.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutylazetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-cyclobutylazetidin-3-ol hydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutylazetidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-cyclobutylazetidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclobutylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutylazetidin-3-ol hydrochloride is unique due to the presence of both the azetidine ring and the cyclobutyl group, which impart distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and medicinal applications.

Properties

CAS No.

2751621-06-2

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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